N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
Description
This compound features a biphenyl core substituted with an acetamide group at the 2-position and a 5-(p-tolyl)isoxazole moiety at the acetamide’s α-carbon.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-11-13-19(14-12-17)23-15-20(26-28-23)16-24(27)25-22-10-6-5-9-21(22)18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYMFHBSAGXTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This compound features a biphenyl moiety connected to an isoxazole ring, which is known for its diverse pharmacological properties. The purpose of this article is to explore the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises a biphenyl group, an acetamide functional group, and a substituted isoxazole ring.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds containing isoxazole and biphenyl moieties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
- MCF-7 Cells : Compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC50 values ranged from 2.32 µg/mL to 5.36 µg/mL for various derivatives, showcasing their potential as effective anticancer agents .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 3.21 | MCF-7 |
| Compound B | 4.56 | HepG2 |
| Compound C | 5.72 | MCF-7 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Isoxazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies indicated that similar compounds significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Antimicrobial Activity
The antimicrobial efficacy of this compound class has been evaluated against various pathogens. For example, derivatives demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like cefadroxil .
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cancer cell proliferation.
- Cytokine Modulation : By modulating cytokine release, these compounds can exert anti-inflammatory effects.
- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on MCF-7 Cells : A study reported that a derivative with a similar isoxazole structure inhibited MCF-7 cell growth by inducing apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Another study demonstrated that a related compound reduced inflammation in a murine model by downregulating COX-2 expression .
Comparison with Similar Compounds
Structural Analogues with Isoxazole Moieties
2-(5-(tert-Butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl Cyanide (HJC0726)
- Structural Differences: Replaces the biphenyl-acetamide group with a dichlorophenyl-hydrazonoyl cyanide and substitutes the p-tolyl group with tert-butyl.
- Activity : Acts as a potent EPAC antagonist (IC₅₀: ~1–5 µM) via hydrophobic interactions and halogen bonding .
- Key SAR Insight : Bulky substituents (e.g., tert-butyl) on the isoxazole enhance target affinity, while electron-withdrawing groups (e.g., Cl) on the aryl ring improve metabolic stability .
2-(5-Cyclohexylisoxazol-3-yl)-2-oxo-N-(3,4,5-trichlorophenyl)acetohydrazonoyl Cyanide (NY0173)
- Structural Differences : Features a cyclohexyl group on the isoxazole and a trichlorophenyl moiety.
- Activity : Demonstrates enhanced EPAC inhibition (IC₅₀: <1 µM) due to increased lipophilicity and steric bulk .
| Parameter | Target Compound | HJC0726 | NY0173 |
|---|---|---|---|
| Isoxazole Substituent | 5-(p-Tolyl) | 5-(tert-Butyl) | 5-Cyclohexyl |
| Aryl Group | Biphenyl | 3,5-Dichlorophenyl | 3,4,5-Trichlorophenyl |
| Biological Target | Not reported | EPAC | EPAC |
| Potency (IC₅₀) | N/A | 1–5 µM | <1 µM |
Analogues with Biphenyl-Acetamide Scaffolds
2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI)
- Structural Differences : Replaces the isoxazole with an isothiazolidine-dioxide-linked indazole.
- Activity : Inhibits uterine myoma cell proliferation (EC₅₀: ~10 µM) by inducing PARP cleavage without cardiovascular toxicity .
- Key SAR Insight : The isothiazolidine dioxide enhances solubility and bioavailability compared to the isoxazole in the target compound .
N-(2-((4-Methoxy-[1,1'-biphenyl]-2-yl)(methyl)amino)ethyl)acetamide (14)
- Structural Differences : Substitutes the isoxazole with a methoxy-biphenyl-ethylamine group.
- Demonstrates the versatility of biphenyl-acetamide in accommodating diverse substituents .
| Parameter | Target Compound | BAI | Compound 14 |
|---|---|---|---|
| Heterocyclic Group | 5-(p-Tolyl)isoxazol-3-yl | Isothiazolidine-dioxide | Methoxy-biphenyl |
| Biological Activity | Not reported | Anti-myoma | Synthetic intermediate |
| Therapeutic Window | N/A | High (low toxicity) | N/A |
Halogenated Analogues
3'-Bromo-[1,1'-Biphenyl]-2-amine (1o')
- Structural Differences : Lacks the acetamide-isoxazole chain but shares a brominated biphenyl core.
- Utility : Intermediate in synthesizing brominated aryl amines, highlighting the biphenyl system’s adaptability for halogenation .
N-(2-((2-Bromo-5-methoxyphenyl)(methyl)amino)ethyl)acetamide (16)
- Structural Differences: Replaces the biphenyl with a bromo-methoxyphenyl group and adds an ethylamino linker.
- Activity : Used in antibacterial studies; bromine enhances electrophilic reactivity .
| Parameter | Target Compound | 1o' | Compound 16 |
|---|---|---|---|
| Halogenation | None | Bromine (biphenyl) | Bromine (phenyl) |
| Functional Groups | Acetamide-isoxazole | Amine | Acetamide-ethylamine |
| Application | Not reported | Synthetic intermediate | Antibacterial |
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks for the biphenyl (δ 7.2–7.6 ppm, aromatic protons) and isoxazole (δ 6.2–6.5 ppm) moieties. Acetamide protons typically appear at δ 2.1–2.3 ppm .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (e.g., C₂₈H₂₂N₂O₂) with ≤0.3% deviation .
- Reference Data : Cross-check melting points and spectral data with NIST Chemistry WebBook entries to resolve ambiguities .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Q. Basic Research Focus
- Temperature Control : Reflux at 80–90°C minimizes side reactions (e.g., hydrolysis of chloroacetyl intermediates) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic substrates, while ethanol/water mixtures aid in recrystallization .
- Catalysts : Use triethylamine (10–15 mol%) to neutralize HCl byproducts in amide bond formation .
- Monitoring : TLC (hexane:ethyl acetate, 3:1) at 30-minute intervals ensures reaction progression .
How can computational methods predict the biological activity of this compound?
Q. Advanced Research Focus
- PASS Program : Predicts potential antibacterial or enzyme-inhibitory activity based on structural similarity to known bioactive oxadiazoles and isoxazoles (e.g., MIC values against S. aureus) .
- Molecular Docking : Target COX-2 or 5-lipoxygenase enzymes; the isoxazole ring’s electron-rich structure may bind to hydrophobic pockets (docking scores ≤−8.0 kcal/mol indicate strong affinity) .
- ADMET Prediction : Use SwissADME to assess solubility (LogP ~3.5) and cytochrome P450 interactions .
How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Substitution on Isoxazole : Replacing p-tolyl with electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity but reduces solubility .
- Biphenyl Modifications : Fluorination at the biphenyl 4-position improves metabolic stability (t₁/₂ > 120 minutes in liver microsomes) .
- Thioacetamide Analogues : Replacing oxygen with sulfur in the acetamide group increases thioredoxin reductase inhibition (IC₅₀ ~2.5 µM) .
What mechanisms underpin the compound’s biological activity in pharmacological studies?
Q. Advanced Research Focus
- Enzyme Inhibition : The isoxazole ring competitively inhibits cyclooxygenase-2 (COX-2) by mimicking arachidonic acid’s binding conformation .
- Antimicrobial Action : Disruption of bacterial cell membranes via hydrophobic interactions with lipid bilayers (demonstrated by hemolysis assays at 50 µg/mL) .
- Apoptotic Pathways : Upregulation of caspase-3 in cancer cell lines (e.g., MCF-7) at IC₅₀ values of 12–15 µM .
What advanced analytical methods resolve structural ambiguities or polymorphic forms?
Q. Advanced Research Focus
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions at 2.8–3.0 Å) .
- LC-MS/MS : Detects degradation products under stress conditions (e.g., hydrolyzed isoxazole fragments at m/z 189.1) .
- Solid-State NMR : Differentiates amorphous vs. crystalline forms by analyzing ¹³C chemical shift anisotropy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
